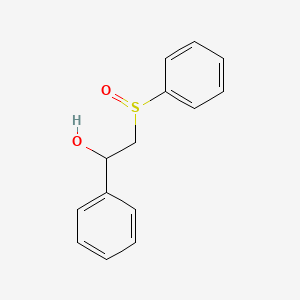
3-alpha-Aminopregnane acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-alpha-Aminopregnane acetate is a synthetic steroidal compound derived from pregnane. It is characterized by the presence of an amino group at the 3-alpha position and an acetate ester. This compound is part of a broader class of steroidal molecules that have significant biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-alpha-Aminopregnane acetate typically involves the introduction of an amino group at the 3-alpha position of a pregnane derivative. This can be achieved through various synthetic routes, including:
Amination Reactions: Using reagents such as ammonia or primary amines under controlled conditions to introduce the amino group.
Acetylation: The amino group is then acetylated using acetic anhydride or acetyl chloride in the presence of a base to form the acetate ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalytic Hydrogenation: To reduce any unsaturated intermediates.
Purification Techniques: Such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-alpha-Aminopregnane acetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the acetate group can yield the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: For substitution reactions, reagents like halides or other nucleophilic species are used.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Free amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-alpha-Aminopregnane acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in cellular processes and interactions with biological molecules.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of pharmaceuticals and other steroid-based products.
Mecanismo De Acción
The mechanism of action of 3-alpha-Aminopregnane acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to steroid receptors or other proteins involved in cellular signaling.
Pathways Involved: The compound can modulate pathways related to inflammation, cell growth, and apoptosis.
Comparación Con Compuestos Similares
3-alpha-Aminopregnane acetate can be compared with other similar steroidal compounds, such as:
Pregnane Derivatives: Including 5-alpha-pregnane and 5-beta-pregnane.
Other Aminopregnanes: Such as 11-alpha-hydroxy-5-alpha-pregnane-3,20-dione.
Uniqueness:
Structural Features: The presence of the amino group at the 3-alpha position and the acetate ester makes it unique.
Biological Activity: Its specific interactions with molecular targets and pathways distinguish it from other similar compounds.
Propiedades
Número CAS |
25665-93-4 |
|---|---|
Fórmula molecular |
C23H41NO2 |
Peso molecular |
363.6 g/mol |
Nombre IUPAC |
acetic acid;(3R,5S,8S,9S,10S,13R,14S,17S)-17-ethyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine |
InChI |
InChI=1S/C21H37N.C2H4O2/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2;1-2(3)4/h14-19H,4-13,22H2,1-3H3;1H3,(H,3,4)/t14-,15-,16+,17-,18-,19-,20+,21-;/m0./s1 |
Clave InChI |
JEIDUNUFDJGJOF-FVWCGPCDSA-N |
SMILES isomérico |
CC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)N)C)C.CC(=O)O |
SMILES canónico |
CCC1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



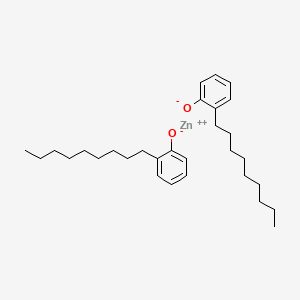
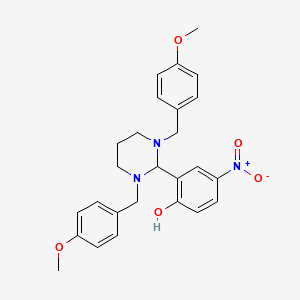
![7-(2-Hydroxyethyl)-8-[1-(hydroxymethyl)propylamino]-1,3-dimethyl-purine-2,6-dione](/img/structure/B12793934.png)
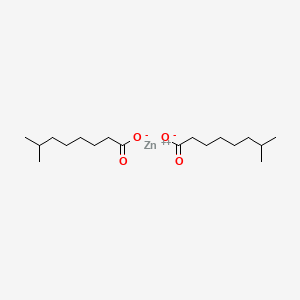
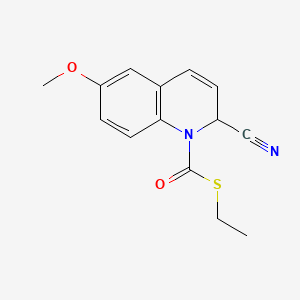


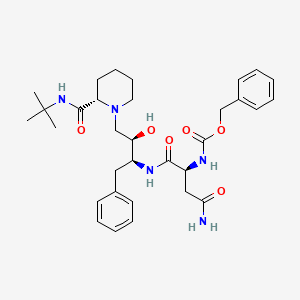
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12793972.png)

